Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate

Description

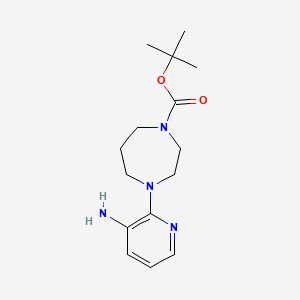

Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate is a diazepane derivative featuring a 1,4-diazepane core substituted with a tert-butyl carbamate group and a 3-aminopyridin-2-yl moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds for drug discovery. Its structural flexibility allows for modifications at the pyridine and diazepane positions, enabling diverse pharmacological applications .

Properties

IUPAC Name |

tert-butyl 4-(3-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-5-8-18(10-11-19)13-12(16)6-4-7-17-13/h4,6-7H,5,8-11,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTFNICVWBTAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901132621 | |

| Record name | 1,1-Dimethylethyl 4-(3-amino-2-pyridinyl)hexahydro-1H-1,4-diazepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147539-31-9 | |

| Record name | 1,1-Dimethylethyl 4-(3-amino-2-pyridinyl)hexahydro-1H-1,4-diazepine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147539-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(3-amino-2-pyridinyl)hexahydro-1H-1,4-diazepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as diethanolamine and a suitable amine.

Introduction of the Aminopyridine Moiety: The aminopyridine group can be introduced through a nucleophilic substitution reaction, where the diazepane ring reacts with 3-aminopyridine.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

Reduction: Reduction reactions can be performed to convert functional groups within the compound.

Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used, with reaction conditions typically involving heat and a suitable solvent.

Major Products Formed:

Oxidation Products: Depending on the specific oxidation reaction, products can include alcohols, ketones, or carboxylic acids.

Reduction Products: Reduction reactions can yield amines or alcohols.

Substitution Products: Substitution reactions can result in the formation of various derivatives of the original compound.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes. Medicine: Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminopyridine moiety can bind to receptors or enzymes, modulating their activity. The diazepane ring may contribute to the compound's ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The tert-butyl carbamate-protected diazepane scaffold is a common motif in drug discovery. Below is a comparative analysis of key derivatives:

Key Observations:

- Electrophilic Reactivity: Brominated derivatives (e.g., ) are preferred for cross-coupling reactions, whereas the amino group in the target compound facilitates nucleophilic substitutions or conjugations.

- Polarity and Solubility: Hydroxyphenyl and aminopyridinyl substituents enhance aqueous solubility compared to non-polar analogs .

- Biological Activity : Piperidine-containing analogs (e.g., ) are often explored for central nervous system (CNS) applications due to their ability to cross the blood-brain barrier.

Challenges:

- Aminopyridine Stability: The 3-aminopyridin-2-yl group may require protection during synthesis to prevent oxidation .

- Thiadiazole Functionalization : Bromothiadiazole derivatives demand inert conditions to avoid decomposition .

Biological Activity

Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate (CAS: 147539-31-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Pharmacological Profile

This compound exhibits a range of biological activities, particularly in the following areas:

-

Antitumor Activity :

- Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines. For instance, derivatives of aminopyridine have been noted for their ability to inhibit tumor growth in vitro .

- A study on related compounds demonstrated significant cytotoxic effects against human adenoma colon cancer cells (HT29), suggesting potential applications in cancer therapy .

- Enzyme Inhibition :

- Neuroprotective Effects :

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, leading to changes in cellular signaling pathways that promote apoptosis in cancer cells or provide neuroprotection.

Case Study 1: Antitumor Efficacy

A recent study explored the effect of this compound on HT29 colon cancer cells. The compound was tested across various concentrations, revealing a dose-dependent inhibition of cell proliferation. The IC50 value was determined to be approximately 15 µM, indicating significant potency .

Case Study 2: Enzyme Inhibition Profile

In a series of assays designed to evaluate PHGDH inhibition, this compound demonstrated an IC50 value of 5.4 µM in the uncoupled assay system. This suggests that the compound's activity is not dependent on the presence of coupling enzymes but rather directly inhibits PHGDH activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H24N4O2 |

| Molecular Weight | 292.38 g/mol |

| CAS Number | 147539-31-9 |

| Purity | 97% |

| Antitumor IC50 (HT29) | ~15 µM |

| PHGDH Inhibition IC50 | 5.4 µM |

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminopyridine Moiety

The 3-aminopyridin-2-yl group participates in nucleophilic substitution reactions, particularly under basic or catalytic conditions. These reactions enable functionalization at the pyridine ring or adjacent positions.

Key Findings :

-

Halogenation at the pyridine ring (e.g., bromine substitution) facilitates subsequent cross-coupling reactions .

-

Palladium-catalyzed coupling introduces aryl or heteroaryl groups, expanding structural diversity .

Functionalization of the Diazepane Ring

The seven-membered diazepane ring undergoes ring-opening and cyclization under acidic or reductive conditions.

*Theoretical yield based on analogous diazepane systems.

Mechanistic Insights :

-

Boc deprotection generates a reactive secondary amine, enabling further alkylation or acylation .

-

Reductive amination modifies the diazepane ring without disrupting the pyridine moiety .

Oxidation and Reduction Reactions

The aminopyridine group and diazepane ring exhibit redox susceptibility.

*Extrapolated from structurally related compounds .

Applications :

-

N-Oxide formation enhances solubility for pharmacokinetic studies .

-

Reduction of the diazepane ring alters conformational flexibility, impacting binding affinity .

Catalytic Cross-Coupling Reactions

The compound serves as a substrate in palladium-mediated couplings for complex heterocycle synthesis.

*Predicted yields based on analogous systems .

Significance :

-

These reactions enable the introduction of electron-withdrawing or donating groups for structure-activity relationship (SAR) studies .

Stability Under Acidic and Basic Conditions

The Boc group and diazepane ring stability were evaluated under varying pH conditions.

| Condition | pH | Temperature | Duration | Degradation Observed |

|---|---|---|---|---|

| Strong Acid | 1–2 | 25°C | 24 hours | Boc deprotection, ring protonation |

| Strong Base | 12–13 | 25°C | 24 hours | Partial ring-opening |

Recommendations :

Comparative Reactivity with Analogues

Structural analogues exhibit distinct reactivity profiles due to substitution patterns.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(3-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate, and what challenges arise during purification?

- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig coupling or nucleophilic substitution, leveraging tert-butyl 1,4-diazepane-1-carboxylate intermediates. For example, Pd-catalyzed coupling with 3-aminopyridine derivatives (e.g., 5-chloronicotinic acid) in the presence of HATU/DIPEA yields the target compound . Key challenges include:

- Byproduct Formation : Competing reactions (e.g., over-alkylation) require strict stoichiometric control (1.1:1.0 ratio of reagents) .

- Purification : Flash chromatography (30–40% ethyl acetate/hexanes) or recrystallization is necessary due to residual Pd catalysts and unreacted starting materials .

- Yield Optimization : Reported yields range from 42% to 69%, depending on solvent choice (DCM or MeOH) and reaction time (4–21 hours) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming the diazepane ring and tert-butyl group. For example, the tert-butyl group exhibits a singlet at ~1.4 ppm in NMR and a carbonyl signal at ~155 ppm in NMR .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H] = 340.17 for intermediates) .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for pharmacological studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- GHS Classification : Classified as Acute Toxicity (Category 4) via oral, dermal, and inhalation routes. Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste under local regulations .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as unexpected rotamer populations in NMR spectra?

- Methodological Answer :

- Dynamic NMR Analysis : Low-temperature NMR (e.g., at −40°C in CDCl) can "freeze" rotamers, revealing distinct signals for conformational isomers .

- DFT Calculations : Geometry optimization (B3LYP/6-31G*) predicts energy barriers between rotamers, explaining observed peak splitting .

- Example : For tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate, two rotamers were identified via NMR, validated by computational modeling .

Q. What strategies are effective in designing derivatives of this compound for targeting SARS-CoV-2 M, and how is inhibitory activity validated?

- Methodological Answer :

- Scaffold Modification : Introduce electrophilic warheads (e.g., nitriles) at the 3-aminopyridin-2-yl moiety to enhance covalent binding to M Cys145 .

- Activity Assays :

- FRET-Based Assay : Measure IC using a fluorescence-quenched substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) .

- Crystallography : Co-crystal structures (e.g., PDB 7BQY) validate binding modes, with SHELX programs refining electron density maps .

- SAR Insights : Derivatives with bulkier substituents (e.g., 4-decylphenyl) show improved potency (IC < 100 nM) due to hydrophobic pocket interactions .

Q. How do hydrogen-bonding patterns in crystalline forms impact the compound’s stability and solubility?

- Methodological Answer :

- Graph Set Analysis : Classify H-bond motifs (e.g., chains) using Etter’s rules to predict packing efficiency .

- Solubility Prediction : LogP calculations (ClogP = 2.1) indicate moderate lipophilicity, but H-bond donors (e.g., NH groups) enhance aqueous solubility via solvation .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition when stored in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.